2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride
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Overview
Description
2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an oxolane ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride typically involves the reaction of pyridine-4-carboxylic acid with oxirane in the presence of a suitable catalyst . The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is carried out under controlled temperature and pressure conditions, followed by purification using industrial-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride
- 2-(Pyridin-4-yl)tetrahydrofuran-3-carboxylic acid hydrochloride
Uniqueness
2-(Pyridin-4-yl)oxolane-3-carboxylic acid hydrochloride is unique due to its specific combination of a pyridine ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-pyridin-4-yloxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h1-2,4-5,8-9H,3,6H2,(H,12,13);1H |
InChI Key |
JXEZMNZFDHUXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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